6-Bromo-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one
Description
Properties
CAS No. |
62376-83-4 |
|---|---|
Molecular Formula |
C19H13BrN2O |
Molecular Weight |
365.2 g/mol |
IUPAC Name |
6-bromo-2-methyl-3-naphthalen-1-ylquinazolin-4-one |
InChI |
InChI=1S/C19H13BrN2O/c1-12-21-17-10-9-14(20)11-16(17)19(23)22(12)18-8-4-6-13-5-2-3-7-15(13)18/h2-11H,1H3 |
InChI Key |
LPXZASGHERLYTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Br)C(=O)N1C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Biological Activity
6-Bromo-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the compound's biological activities, supported by data tables and relevant case studies.
- Molecular Formula : C19H13BrN2O
- Molecular Weight : 365.22 g/mol
- CAS Number : 23768533
Synthesis
The synthesis of this compound typically involves the condensation of 5-bromoanthranilic acid with appropriate naphthalene derivatives under acidic conditions. The process has been optimized to yield high purity and yield of the target compound, as detailed in various studies .
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against a range of bacterial and fungal strains. The compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans and Aspergillus niger.
Table 1: Antimicrobial Activity Data
| Compound | Bacteria/Fungi Tested | Inhibition Zone (mm) | Comparison Standard |
|---|---|---|---|
| This compound | Staphylococcus aureus | 17 | Ampicillin |
| Bacillus subtilis | 15 | Ampicillin | |
| Candida albicans | 18 | Fluconazole | |
| Aspergillus niger | 16 | Ketoconazole |
The results indicate that this compound shows comparable efficacy to standard antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory effects were assessed using the carrageenan-induced paw edema model in rats. The compound demonstrated a significant reduction in paw swelling, suggesting its potential as an anti-inflammatory agent.
Table 2: Anti-inflammatory Activity Data
| Compound | Dose (mg/kg) | Paw Edema Reduction (%) | Comparison Standard |
|---|---|---|---|
| This compound | 50 | 45 | Ibuprofen |
| 100 | 60 | Ibuprofen |
These findings highlight the compound's potential for therapeutic applications in treating inflammatory conditions .
Anticancer Activity
Recent studies have indicated that derivatives of quinazolinones, including our compound of interest, exhibit cytotoxic effects against various cancer cell lines. Specifically, it has shown promising antiproliferative activity against A549 (lung cancer), SW480 (colorectal cancer), and MCF7 (breast cancer) cells.
Table 3: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 12.5 |
| SW480 | 15.0 | |
| MCF7 | 14.0 |
The IC50 values suggest that this compound has significant potential as an anticancer agent, particularly due to its ability to induce apoptosis in cancer cells .
Case Studies
- Antimicrobial Efficacy Study : A study conducted by researchers evaluated various quinazolinone derivatives for their antimicrobial properties. The results indicated that compounds similar to 6-bromo derivatives exhibited enhanced activity against resistant strains of bacteria .
- In Vivo Anti-inflammatory Study : In a controlled trial, the anti-inflammatory effects of this compound were tested in a rat model. The results showed a dose-dependent reduction in inflammation markers compared to control groups treated with standard anti-inflammatory drugs .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Quinazolin-4(3H)-one derivatives exhibit structural diversity based on substituents at positions 2, 3, and 4. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Melting Points : Naphthyl-substituted derivatives (e.g., compound 3h ) exhibit higher melting points (254–256°C) compared to phenyl analogs (231–237°C), reflecting increased crystallinity due to planar aromatic systems .
- Solubility : Electron-donating groups (e.g., OCH₃) improve aqueous solubility, whereas naphthyl groups reduce it, necessitating formulation adjustments for drug delivery .
Key Research Findings
- Structure-Activity Relationship (SAR) :
- Thermodynamic Stability: DFT studies on similar compounds show that naphthyl-substituted quinazolinones exhibit lower energy conformers, favoring receptor binding .
Q & A
Q. What are the most efficient synthetic routes for 6-Bromo-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one?
Methodological Answer: The synthesis typically involves halogenation of precursor quinazolinones and subsequent coupling with naphthalene derivatives. A common approach starts with 5-bromoanthranilic acid, which undergoes cyclization with acetic anhydride to form a benzoxazinone intermediate. This intermediate reacts with hydrazine hydrate under reflux to yield 3-amino-6-bromo-2-methylquinazolin-4(3H)-one. The naphthalen-1-yl group is introduced via nucleophilic substitution or coupling reactions, often requiring catalysts like pyridine or glacial acetic acid. Yields range from 55% to 75%, with optimization depending on solvent choice (e.g., ethanol for recrystallization) and reaction time .
Q. How can spectroscopic methods confirm the structural integrity of this compound?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups such as the quinazolinone carbonyl (1686 cm⁻¹) and NH stretches (3448 cm⁻¹) .
- ¹H/¹³C NMR : Confirms aromatic proton environments (δ 7.1–8.4 ppm for naphthalene and quinazolinone protons) and methyl group signals (δ 2.3–2.5 ppm) .
- Mass Spectrometry : Validates molecular weight (e.g., m/z 439 for the base structure) and fragmentation patterns .
- Elemental Analysis : Matches calculated vs. observed percentages for Br, C, H, and N .
Q. What biological activities have been reported for this quinazolinone derivative?
Methodological Answer:
- Antimicrobial Activity : Evaluated via agar diffusion assays against Gram-positive/negative bacteria. Substitutions at the 3-position (e.g., naphthalene) enhance activity due to increased lipophilicity .
- Analgesic/Anti-inflammatory Effects : Tested in rodent models using tail-flick and carrageenan-induced edema assays. The naphthalene moiety improves binding to cyclooxygenase (COX) enzymes .
- Antioxidant Potential : Assessed via DPPH radical scavenging assays. Electron-donating groups (e.g., methoxy) on the aryl ring improve activity .
Advanced Research Questions
Q. How does the substitution pattern influence the compound’s bioactivity?
Methodological Answer:
- Bromine at Position 6 : Enhances electrophilicity, improving interactions with bacterial enzymes (e.g., DNA gyrase) .
- Naphthalen-1-yl Group at Position 3 : Increases π-π stacking with hydrophobic enzyme pockets (e.g., COX-2), as shown in molecular docking studies .
- Methyl at Position 2 : Reduces steric hindrance, facilitating binding to kinase ATP pockets .
Data Contradiction : While bromine generally boosts antimicrobial activity, some analogs with bulkier substituents (e.g., cyclohexyl) show reduced potency due to steric clashes .
Q. What strategies mitigate low yields in the bromination step during synthesis?
Methodological Answer:
- Solvent Optimization : Using acetic acid instead of DMF improves bromine solubility and reduces side reactions .
- Temperature Control : Room-temperature reactions minimize decomposition of the quinazolinone core .
- Catalyst Screening : Pyridine or DMAP enhances regioselectivity, favoring bromination at position 6 over position 7 .
Data Table :
| Method | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Bromine in acetic acid | 55 | RT, 20% Br₂ | |
| NBS in DCM | 68 | 0°C, light exclusion |
Q. How do molecular docking studies predict the compound’s interaction with biological targets?
Methodological Answer:
- Target Selection : Prioritize proteins with hydrophobic pockets (e.g., EGFR kinase, COX-2) based on the compound’s naphthalene and bromine motifs .
- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Parameters include grid box dimensions (20 ų) and Lamarckian genetic algorithms .
- Validation : Compare docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
